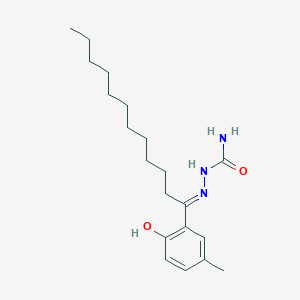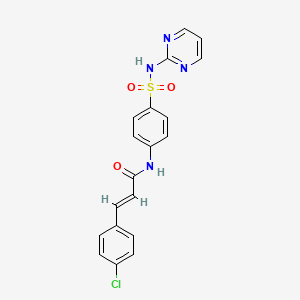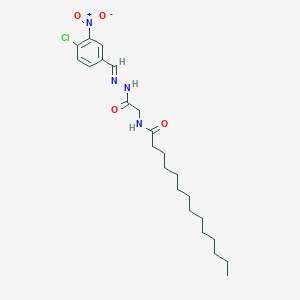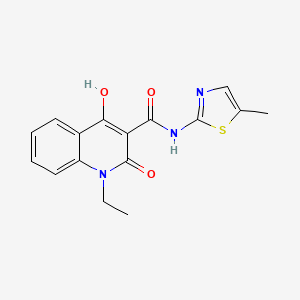
4,4'-Diacetamidobenzoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diacetamidobenzoin is an organic compound with the molecular formula C18H18N2O4 It is characterized by the presence of two acetamido groups attached to a benzoin core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diacetamidobenzoin typically involves the reaction of benzoin with acetic anhydride in the presence of a catalyst. The reaction proceeds through the acetylation of the hydroxyl groups on the benzoin molecule, resulting in the formation of 4,4’-Diacetamidobenzoin. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Diacetamidobenzoin can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or phosphoric acid can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Diacetamidobenzoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoin derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Diacetamidobenzoin has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-Diacetamidobenzoin involves its interaction with specific molecular targets. The acetamido groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzoin: The parent compound of 4,4’-Diacetamidobenzoin, used in similar applications.
4,4’-Diaminobenzoin: A related compound with amine groups instead of acetamido groups.
4,4’-Dinitrobenzoin: Another derivative with nitro groups.
Uniqueness: 4,4’-Diacetamidobenzoin is unique due to its specific acetamido functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, distinguishing it from other benzoin derivatives.
Eigenschaften
CAS-Nummer |
5702-73-8 |
|---|---|
Molekularformel |
C18H18N2O4 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
N-[4-[2-(4-acetamidophenyl)-1-hydroxy-2-oxoethyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18N2O4/c1-11(21)19-15-7-3-13(4-8-15)17(23)18(24)14-5-9-16(10-6-14)20-12(2)22/h3-10,17,23H,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
CJOZJOYUNVCREY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)





![[(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)



![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)


